molecular formula C23H25N3O4 B3882854 2-[(Naphthalen-1-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B3882854
M. Wt: 407.5 g/mol
InChI Key: UNYWFUGRTWNNPI-ZVHZXABRSA-N
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Description

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring and a trimethoxyphenyl group, which are connected through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide typically involves the condensation of naphthylamine with a hydrazide derivative. One common method involves the reaction of naphthylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and trimethoxyphenyl groups.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide is unique due to its combination of a naphthalene ring and a trimethoxyphenyl group, which imparts specific electronic and steric properties. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(25-19-11-7-9-17-8-5-6-10-18(17)19)23(27)26-24-14-16-12-20(28-2)22(30-4)21(13-16)29-3/h5-15,25H,1-4H3,(H,26,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYWFUGRTWNNPI-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 2
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2-[(Naphthalen-1-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 3
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2-[(Naphthalen-1-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 4
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 5
Reactant of Route 5
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Reactant of Route 6
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide

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